molecular formula C9H5ClN2O3 B12634096 2-Chloro-5-(4-nitrophenyl)oxazole CAS No. 1060816-29-6

2-Chloro-5-(4-nitrophenyl)oxazole

Cat. No.: B12634096
CAS No.: 1060816-29-6
M. Wt: 224.60 g/mol
InChI Key: WLFGYNNXMVHJOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(4-nitrophenyl)oxazole is a heterocyclic compound that contains an oxazole ring substituted with a chlorine atom at the second position and a nitrophenyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-nitrophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitrobenzoyl chloride with 2-amino-2-chloroacetophenone in the presence of a base, such as triethylamine, to form the oxazole ring. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-nitrophenyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted oxazoles with various functional groups.

    Reduction: 2-Chloro-5-(4-aminophenyl)oxazole.

    Oxidation: Oxazole N-oxides.

Scientific Research Applications

2-Chloro-5-(4-nitrophenyl)oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-nitrophenyl)oxazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity. The nitrophenyl group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(4-aminophenyl)oxazole: Similar structure but with an amino group instead of a nitro group.

    2-Methyl-5-(4-nitrophenyl)oxazole: Similar structure but with a methyl group instead of a chlorine atom.

    2-Chloro-4,5-bis(4-nitrophenyl)oxazole: Contains an additional nitrophenyl group.

Uniqueness

2-Chloro-5-(4-nitrophenyl)oxazole is unique due to the presence of both a chlorine atom and a nitrophenyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these substituents allows for diverse chemical modifications and applications in various fields .

Properties

CAS No.

1060816-29-6

Molecular Formula

C9H5ClN2O3

Molecular Weight

224.60 g/mol

IUPAC Name

2-chloro-5-(4-nitrophenyl)-1,3-oxazole

InChI

InChI=1S/C9H5ClN2O3/c10-9-11-5-8(15-9)6-1-3-7(4-2-6)12(13)14/h1-5H

InChI Key

WLFGYNNXMVHJOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.